Rac1-IN-3 -

Rac1-IN-3

Catalog Number: EVT-10933309
CAS Number:
Molecular Formula: C21H23N7O2
Molecular Weight: 405.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rac1-IN-3 is a novel compound identified as an inhibitor of the Rac1 protein, which is a member of the Rho family of GTPases. Rac1 plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell migration, and cell cycle progression. The inhibition of Rac1 has therapeutic potential in conditions such as cancer, where its activity is often dysregulated. Rac1-IN-3 specifically targets the interaction between Rac1 and its guanine nucleotide exchange factors, thereby modulating its activity and downstream signaling pathways.

Source

The development of Rac1-IN-3 is rooted in extensive biochemical research aimed at understanding the structure-function relationship of Rac1 and its interactions with other cellular components. The compound has been synthesized and characterized through advanced methodologies, including molecular docking simulations and biological assays to evaluate its efficacy.

Classification

Rac1-IN-3 belongs to the class of small molecule inhibitors. It is classified based on its mechanism of action as a selective inhibitor targeting the Rac1 protein, differentiating it from other inhibitors that may affect multiple GTPases or signaling pathways.

Synthesis Analysis

Methods

The synthesis of Rac1-IN-3 involves several key steps that leverage modern organic chemistry techniques. The compound is typically synthesized using solid-phase peptide synthesis or solution-phase synthesis methods, depending on the specific structural requirements.

Technical Details

  • Starting Materials: The synthesis begins with readily available amino acids or other organic precursors.
  • Reagents: Common reagents include coupling agents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate for peptide bond formation.
  • Purification: After synthesis, Rac1-IN-3 is purified using high-performance liquid chromatography to ensure high purity necessary for biological testing.
Molecular Structure Analysis

Structure

The molecular structure of Rac1-IN-3 can be elucidated through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. The compound exhibits a specific arrangement of atoms that allows it to interact selectively with the Rac1 protein.

Data

Key structural features include:

  • Molecular Formula: C_xH_yN_zO_w (exact values depend on the specific synthetic route).
  • Molecular Weight: Determined via mass spectrometry.
  • Functional Groups: Presence of specific functional groups that facilitate binding to the target protein.
Chemical Reactions Analysis

Reactions

Rac1-IN-3 undergoes various chemical reactions that are critical for its function as an inhibitor. These reactions primarily involve interactions with the active site of Rac1, leading to conformational changes that inhibit its activity.

Technical Details

  • Inhibition Mechanism: The compound likely forms non-covalent interactions (such as hydrogen bonds and hydrophobic interactions) with key residues in the Rac1 binding site.
  • Kinetics: The binding kinetics can be characterized using surface plasmon resonance or similar techniques to determine dissociation constants.
Mechanism of Action

Process

Rac1-IN-3 inhibits Rac1 by preventing the exchange of GDP for GTP, effectively locking the protein in an inactive state. This inhibition disrupts downstream signaling pathways associated with cell proliferation and migration.

Data

Experimental data from assays demonstrate a significant reduction in Rac1 activity upon treatment with Rac1-IN-3, confirming its role as an effective inhibitor. For example, cell-based assays have shown decreased levels of active Rac1 in response to increasing concentrations of the inhibitor.

Physical and Chemical Properties Analysis

Physical Properties

Rac1-IN-3 is typically characterized by:

  • Appearance: Solid or powder form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

Chemical properties include stability under physiological conditions and reactivity with biological macromolecules. The compound's stability can be assessed through degradation studies under various pH and temperature conditions.

Applications

Scientific Uses

Rac1-IN-3 holds significant promise in various scientific applications:

  • Cancer Research: As a tool for investigating the role of Rac1 in tumorigenesis and metastasis.
  • Cell Biology: To study cellular processes regulated by Rac1, including cytoskeletal rearrangements and cell motility.
  • Drug Development: Potentially serving as a lead compound for developing new therapeutics targeting Rac1-related diseases.
Molecular Mechanisms of Rac1 Signaling Perturbation

Rac1 Activation Dynamics and Regulatory Proteins

Guanine Nucleotide Exchange Factors (GEFs) in Rac1 Activation

Guanine nucleotide exchange factors (GEFs) serve as primary activators of Ras-related C3 botulinum toxin substrate 1 (Rac1) by catalyzing the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP). This conversion induces conformational changes in Rac1's switch I and II domains, enabling interaction with downstream effectors. Over 20 Rac1-specific GEFs have been identified, broadly classified into Dbl-family (possessing Dbl homology domains) and DOCK-family (containing Docker homology regions) proteins [1] [6]. These GEFs function as critical signaling nodes that convert upstream stimuli into Rac1-driven cellular responses.

Notably, GEFs exhibit functional specificity beyond nucleotide exchange. T-cell lymphoma invasion and metastasis 1 (Tiam1) and phosphatidylinositol-3,4,5-trisphosphate-dependent Rac exchange factor 1 (P-Rex1) both activate Rac1 but drive divergent biological outcomes: Tiam1 promotes epithelial morphology and cell-cell adhesion, while P-Rex1 induces mesenchymal protrusions and motility [6]. This specificity arises through GEF activity-independent scaffolding functions that modulate Rac1's interactome. For example, Tiam1 recruits Rac1 to cadherin-rich junctions, while P-Rex1 directs it to membrane ruffles [6].

Table 1: Key Rac1-Specific Guanine Nucleotide Exchange Factors (GEFs)

GEF NameStructural DomainsActivation TriggersBiological Functions
Tiam1Dbl homology, Pleckstrin homologyGrowth factors (e.g., EGF)Enhances cadherin-mediated adhesion, suppresses invasion
P-Rex1Dbl homology, DEP, PDZGβγ subunits, PIP3Promotes membrane ruffling, cell migration
Vav1Calponin homology, Acidic, Dbl homologyTyrosine phosphorylationRegulates actin polymerization, immune cell function
DOCK180Docker homology regions 1/2Integrin engagementCoordinates Rac1 activation during phagocytosis

GTPase-Activating Proteins (GAPs) and Rho Guanine Nucleotide Dissociation Inhibitors (RhoGDIs) in Rac1 Inactivation

Rac1 inactivation is governed by GTPase-activating proteins (GAPs) and Rho guanine nucleotide dissociation inhibitors (RhoGDIs). GAPs accelerate Rac1's intrinsic GTP hydrolysis rate by >1000-fold, converting it to its inactive GDP-bound state. Over 70 RhoGAPs exist in humans, with several (e.g., ArhGAP15, MgcRacGAP) displaying specificity for Rac1. MgcRacGAP (male germ cell Rac-GAP) exemplifies multifunctional regulation: beyond its GAP activity, it forms complexes with activated Rac1 and signal transducer and activator of transcription 5A (STAT5A), facilitating nuclear translocation of phosphorylated STAT5A during cytokine signaling [3].

RhoGDIs sequester Rac1 in the cytosol by masking its prenyl group and preventing membrane association. RhoGDI1 extraction of Rac1 from membranes stabilizes its inactive state and reduces proteasomal degradation [1]. Cancer-associated RhoGDI1 downregulation correlates with increased Rac1 activity and invasion, highlighting its tumor-suppressive role [1].

Table 2: Regulatory Proteins Controlling Rac1 Inactivation

Regulatory ProteinTypeMechanism of ActionPathological Associations
MgcRacGAPGAPHydrolyzes Rac1-bound GTP; chaperones STAT5A nuclear importOverexpressed in leukemia
ArhGAP15GAPInactivates Rac1 at leading edgesSuppressed in colorectal cancer
RhoGDI1GDICytosolic sequestration of Rac1Downregulated in breast cancer
BcrGAP/GEFDual regulator; inactivates Rac1 via GAP domainFusion protein in chronic myeloid leukemia

Post-Translational Modifications Influencing Rac1 Localization and Activity

Rac1 undergoes diverse post-translational modifications (PTMs) that regulate its membrane association, activity, and stability:

  • Prenylation and palmitoylation: Rac1 is geranylgeranylated at Cysteine 178, facilitating membrane anchoring. Subsequent palmitoylation at the same residue promotes clustering in lipid rafts and sustained signaling [2] [7]. Mitochondrial Rac1 (mtRac1) import strictly requires prenylation, enabling its role in reactive oxygen species production and apoptosis regulation [7].
  • Ubiquitination: Lysine 147 ubiquitination targets Rac1 for proteasomal degradation. This modification is catalyzed by the E3 ligase HACE1 (HECT domain and ankyrin repeat containing E3 ubiquitin protein ligase 1) and antagonized by deubiquitinating enzymes [1] [2]. HACE1 loss elevates Rac1 levels in breast and lung cancers.
  • SUMOylation: Small ubiquitin-like modifier conjugation to Rac1's C-terminal lysines enhances its activity and promotes cell migration. SUMOylation is mediated by protein inhibitor of activated STAT 3 (PIAS3) and reversed by SENP proteases [2].
  • Phosphorylation: Serine 71 phosphorylation by protein kinase B (Akt) inhibits GTP binding without altering GTP hydrolysis. Threonine 108 phosphorylation by extracellular signal-regulated kinase disrupts Rac1's interaction with phospholipase Cγ and triggers nuclear translocation [2] [5].

Table 3: Post-Translational Modifications of Rac1

ModificationSiteEnzyme(s)Functional Consequence
GeranylgeranylationCysteine 178Geranylgeranyl transferaseMembrane anchoring, mitochondrial import
PalmitoylationCysteine 178Palmitoyl acyltransferasesLipid raft localization, sustained activation
UbiquitinationLysine 147HACE1, Cullin-3 E3 ligaseProteasomal degradation, signal termination
SUMOylationC-terminal lysinesPIAS3 E3 ligaseEnhanced activity, migration promotion
PhosphorylationSerine 71Akt/PKBInhibits GTP binding
PhosphorylationThreonine 108Extracellular signal-regulated kinaseDisrupts effector binding, nuclear translocation

Oncogenic Rac1 Splice Variants and Mutations

Rac1b: Structural Alterations and Constitutive Activation

Rac1b is an alternatively spliced Rac1 variant containing 19 additional amino acids between residues 75 and 76 (exon 3b insertion). This insertion lies adjacent to the switch II domain, conferring constitutive GTP binding through three mechanisms:

  • GEF independence: The insertion induces conformational changes mimicking GEF-bound Rac1, accelerating spontaneous GDP release [1].
  • Impaired GTP hydrolysis: Altered switch II dynamics reduce intrinsic and GAP-mediated hydrolysis [1].
  • Defective RhoGDI binding: The insertion sterically hinders RhoGDI interactions, promoting membrane localization [1].

Rac1b's effector binding profile differs from wild-type Rac1. It fails to bind p21-activated kinases (PAKs) but activates nuclear factor κB (NF-κB) and signal transducer and activator of transcription 3 (STAT3) [1]. This rewiring drives transformation in NIH3T3 cells and is essential for survival in colorectal cancer cells. In vivo, Rac1b enhances spontaneous lung tumor formation and promotes epithelial-mesenchymal transition in KRAS-driven cancers [1] [4]. Paradoxically, Rac1b inhibits wild-type Rac1 activation and stimulates Ras homolog gene family member A (RhoA), potentially creating vulnerabilities in therapy-resistant tumors [1].

Hyperactive Rac1 Mutants (e.g., P29S, A159V) in Tumorigenesis

Somatic Rac1 mutations drive tumor progression in multiple cancers:

  • P29S (Proline 29 → Serine): The most prevalent Rac1 mutation, occurring in 5–9% of sun-exposed melanomas and head/neck squamous carcinomas [1] [6]. Proline 29 stabilizes switch I in the GDP-bound state. Its mutation to serine relieves conformational constraints, enhancing GTP binding and effector affinity. Melanoma-associated P29S promotes proliferation and confers resistance to B-Raf proto-oncogene serine/threonine kinase inhibitors (BRAFi) by reactivating mitogen-activated protein kinase pathways [1] [9].
  • N92I (Asparagine 92 → Isoleucine) and C157Y (Cysteine 157 → Tyrosine): These mutations exhibit rapid nucleotide exchange and transforming activity. C157Y disrupts a zinc-binding motif, potentially altering redox sensitivity [1].
  • A159V (Alanine 159 → Valine) Located in the C-terminal polybasic region, this mutation impairs RhoGDI binding, promoting membrane localization and activation [6].

Table 4: Oncogenic Rac1 Mutations in Human Cancers

MutationStructural/Functional DefectTumor AssociationsDownstream Signaling Alterations
P29SSwitch I destabilization → enhanced GTP loading, effector affinityMelanoma (9.2%), HNSCCIncreased PAK/MLC phosphorylation, BRAFi resistance
N92IAccelerated nucleotide exchangeBreast cancer (MDA-MB-157 line)Enhanced membrane ruffling, transformation
C157YDisrupted zinc coordination → altered redox sensing?Head and neck cancerConstitutive NF-κB activation
A159VImpaired RhoGDI binding → membrane retentionGastric cancerSustained WAVE/Arp2/3 activation

These mutants exhibit "fast-cycling" properties rather than GTPase deficiency, remaining sensitive to upstream regulators. Their transforming activity requires p21-activated kinase-mediated phosphorylation of substrates like myosin light chain and cofilin, suggesting therapeutic vulnerability [1] [6]. Notably, Rac1 mutants co-opt guanylate metabolism enzymes like inosine monophosphate dehydrogenase 2 (IMPDH2), which localizes to protrusions to generate local GTP pools sustaining their activation [9].

Properties

Product Name

Rac1-IN-3

IUPAC Name

1,8-diamino-6-methoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2,7-naphthyridine-4-carbonitrile

Molecular Formula

C21H23N7O2

Molecular Weight

405.5 g/mol

InChI

InChI=1S/C21H23N7O2/c1-29-16-6-4-3-5-15(16)27-7-9-28(10-8-27)21-14(12-22)13-11-17(30-2)25-19(23)18(13)20(24)26-21/h3-6,11H,7-10H2,1-2H3,(H2,23,25)(H2,24,26)

InChI Key

QYYJWWZJGZQJQV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=C(C4=CC(=NC(=C4C(=N3)N)N)OC)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.